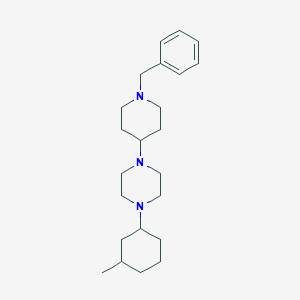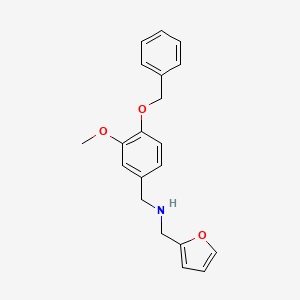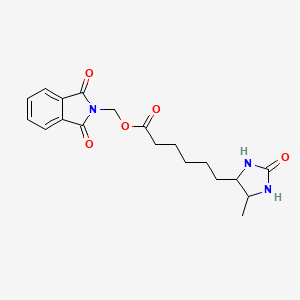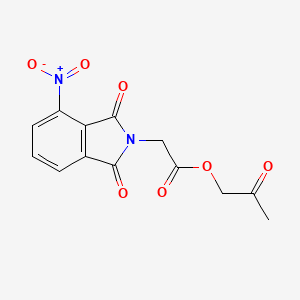![molecular formula C15H14N4O2S B10881277 N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phenylacetyl group, a hydrazino group, and a nicotinamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-phenylacetylhydrazine with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then reacted with nicotinoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N~3~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N3-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Phenylacetyl)hydrazino]carbothioyl}thiophene-2-carboxamide
- 3-methyl-N-{[2-(2-phenylacetyl)hydrazino]carbothioyl}benzamide
Uniqueness
N~3~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c20-13(9-11-5-2-1-3-6-11)18-19-15(22)17-14(21)12-7-4-8-16-10-12/h1-8,10H,9H2,(H,18,20)(H2,17,19,21,22) |
InChI Key |
AHHDMDRBCWSCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CN=CC=C2 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)

![2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881204.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)

![1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10881221.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)
![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)





![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
